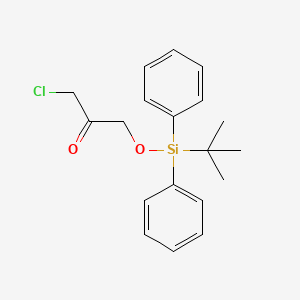

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one

Description

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one is a chlorinated ketone derivative featuring a tert-butyldiphenylsilyl (TBDPS) ether group. Its structure comprises a propan-2-one backbone substituted with a chlorine atom at the 3-position and a bulky TBDPS-protected oxygen at the 1-position. The TBDPS group is widely employed in organic synthesis as a robust protecting group for alcohols due to its stability under basic and mildly acidic conditions. The chlorine substituent enhances the electrophilicity of the carbonyl carbon, making this compound a versatile intermediate for nucleophilic additions (e.g., Grignard reactions) or cross-coupling processes.

Properties

IUPAC Name |

1-[tert-butyl(diphenyl)silyl]oxy-3-chloropropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClO2Si/c1-19(2,3)23(22-15-16(21)14-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXHYPYJSRSMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one typically involves the reaction of 3-chloropropan-2-one with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., pyridine, triethylamine), solvents (e.g., THF, DCM).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, ether).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

Major Products Formed

Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one has several applications in scientific research:

Chemistry: Used as a protecting group for hydroxyl groups in complex organic syntheses.

Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance and stability against acidic and nucleophilic conditions, allowing selective reactions to occur at other functional groups in the molecule. The deprotection of the TBDPS group can be achieved using fluoride sources such as tetra-n-butylammonium fluoride (TBAF).

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

| Compound | Molecular Weight (g/mol)* | Key Functional Groups | Protecting Group | Key Reactivity |

|---|---|---|---|---|

| 1-((TBDPS)oxy)-3-chloropropan-2-one | ~370.0 | Ketone, Chlorine, Silyl ether | TBDPS | Electrophilic carbonyl, steric protection |

| 3-Chloropropan-2-one | 92.5 | Ketone, Chlorine | None | High electrophilicity, volatility |

| 1-((TBDMS)oxy)-3-chloropropan-2-one | ~228.8 | Ketone, Chlorine, Silyl ether | TBDMS | Moderate steric hindrance |

| 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | ~248.7 | Enone, Chlorothiophene | None | Conjugated addition, aromatic substitution |

*Estimated based on structural analogs.

Table 2. Toxicity and Stability

Research Findings and Discussion

- Synthetic Utility : The TBDPS group in 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one enables selective reactions at the chlorine-bearing carbon while shielding the oxygen atom, a critical feature in complex molecule assembly.

- Reactivity Trends : Compared to TBDMS analogs, its bulkier structure reduces reaction rates in sterically hindered environments but improves regioselectivity.

Biological Activity

1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-one, also known by its CAS number 1956332-66-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyldiphenylsilyl group attached to a chloropropanone moiety. Its structural formula can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives with similar silyl groups can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Activity

Antioxidant activity is another area where this compound may show efficacy. Compounds containing silyl groups have been associated with radical scavenging abilities, which can protect cells from oxidative stress. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate such activity, indicating the potential for therapeutic applications in oxidative stress-related diseases.

Study Example 1: Antimicrobial Efficacy

In a comparative study involving various silyl derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antimicrobial efficacy.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 32 | Escherichia coli |

Study Example 2: Antioxidant Potential

Another study utilized the DPPH assay to assess the antioxidant capacity of this compound. The results indicated an IC50 value of 25 µg/mL, demonstrating significant radical scavenging activity comparable to established antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) | Assay Type |

|---|---|---|

| This compound | 25 | DPPH Radical Scavenging |

| Ascorbic Acid | 20 | DPPH Radical Scavenging |

The proposed mechanisms for the biological activity of this compound include:

- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Radical Scavenging : The presence of the silyl group may facilitate electron donation, neutralizing free radicals and reducing oxidative damage.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in microbial metabolism, further contributing to their antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.